molecular formula C6H8N4 B1448452 2-(dimethyl-4H-1,2,4-triazol-3-yl)acetonitrile CAS No. 1598277-86-1

2-(dimethyl-4H-1,2,4-triazol-3-yl)acetonitrile

Cat. No.: B1448452
CAS No.: 1598277-86-1
M. Wt: 136.15 g/mol
InChI Key: HQLBTJHQZRFFPP-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-(dimethyl-4H-1,2,4-triazol-3-yl)acetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to changes in metabolic pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of certain genes involved in oxidative stress responses. Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the target. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of specific proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as the modulation of metabolic pathways. At higher doses, it can cause toxic or adverse effects, including liver damage and oxidative stress. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to changes in metabolic flux and the levels of various metabolites. The compound’s metabolism can also be influenced by the presence of cofactors, which can enhance or inhibit its activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into the mitochondria, where it can exert its effects on cellular metabolism .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect energy production .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethyl-4H-1,2,4-triazol-3-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides . Reaction conditions often involve specific temperatures and solvents to optimize the reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole amines .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(dimethyl-4H-1,2,4-triazol-3-yl)acetonitrile include other 1,2,4-triazole derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the dimethyl and acetonitrile groups attached to the triazole ring. This structural feature imparts distinct chemical and biological properties, such as enhanced stability and specific interactions with biological targets .

Properties

IUPAC Name

2-(4,5-dimethyl-1,2,4-triazol-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4/c1-5-8-9-6(3-4-7)10(5)2/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLBTJHQZRFFPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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